molecular formula C7H11NO3 B15157703 Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 679841-12-4

Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B15157703
CAS No.: 679841-12-4
M. Wt: 157.17 g/mol
InChI Key: MLYDZTDEBFYZHK-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring with a hydroxyl group at position 4 and a methyl ester at position 3. This compound serves as a versatile precursor in the synthesis of pharmacologically active heterocycles. For example, it undergoes reactions with reagents such as ethyl isothiocyanatoacetate or ethyl isocyanatoacetate to form thioxopyrimidine or ureido derivatives, respectively, under reflux conditions in pyridine or acetic acid . These transformations highlight its utility in generating fused pyrido-pyrimidine systems, which are of interest in medicinal chemistry.

Properties

CAS No.

679841-12-4

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 4-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h8-9H,2-4H2,1H3

InChI Key

MLYDZTDEBFYZHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCNC1)O

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in studying biological systems, particularly in enzyme inhibition studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering biochemical processes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is distinguished by its hydroxyl and methyl ester groups. Key analogs include:

Compound Name Substituents (Positions) CAS Number Key Features
Methyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate -OH (4), -COOCH₃ (3) Not provided Precursor for heterocycles
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) -CH₃ (1), -Ph (4) 28289-54-5 Neurotoxin inducing Parkinsonism
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-... -OEt (3), -Ph (2,6), piperidine-acetyl Not provided Antibacterial/antitumor activity
Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate -CH₃ (1), -COOCH₃ (3) 63-75-2 Alkaloid derivative (e.g., arecoline analog)

Key Observations :

  • MPTP’s phenyl group at position 4 confers neurotoxicity, absent in the hydroxyl-bearing target compound .
  • Bulky substituents (e.g., diphenyl groups in ethyl 4-hydroxy-2,6-diphenyl derivatives) increase steric hindrance, affecting biological target interactions .

Physical and Chemical Properties

Property Target Compound Ethyl 4-hydroxy-2,6-diphenyl Derivative MPTP
Melting Point Not reported 191–193°C (similar analog) Liquid at room temperature
Crystal System Not reported Monoclinic, P21/n Not applicable
Hydrogen Bonding O–H⋯O (intramolecular) O–H⋯O (S(6) motif) Absent
Ring Conformation Half-chair (q₂=0.344 Å) Half-chair (q₂=0.344 Å) Boat/chair (varies)

Notes:

  • The target compound’s derivatives exhibit intramolecular hydrogen bonding, stabilizing half-chair conformations .
  • MPTP’s lack of polar groups reduces solubility in aqueous media compared to hydroxylated analogs.

Conformational Analysis

The tetrahydropyridine ring in the target compound and its analogs adopts a half-chair conformation, as quantified by Cremer-Pople parameters (q₂ = 0.344 Å, q₃ = -0.288 Å) . Substituents like phenyl groups (e.g., in diphenyl derivatives) increase ring puckering (QT = 0.4485 Å) and torsional strain, influencing pharmacological profiles .

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